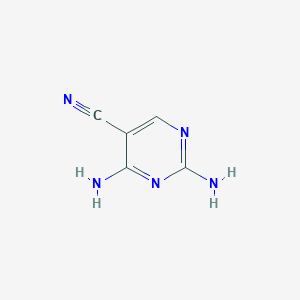
氟可托龙己酸酯
科学研究应用
氟可托龙己酸酯在科学研究中具有广泛的应用:
化学: 用作皮质类固醇合成和反应性研究中的模型化合物。
生物学: 研究其对细胞过程和炎症途径的影响。
医学: 用于开发治疗炎症性皮肤病和其他对皮质类固醇有反应的疾病的疗法。
工业: 用于制备用于治疗用途的外用霜剂和软膏.
作用机制
氟可托龙己酸酯通过与靶细胞胞质中的糖皮质激素受体结合发挥作用。 这种结合会激活受体,导致受体-配体复合物转运到细胞核中。 一旦进入细胞核,该复合物就会与特定的 DNA 序列相互作用,调节参与炎症反应的基因的转录。 这导致抑制促炎细胞因子和促进抗炎蛋白 .
生化分析
Biochemical Properties
The biochemical properties of Fluocortolone caproate are not fully annotated yet . It is known that Fluocortolone, a similar compound, is a glucocorticoid with anti-inflammatory activity . Glucocorticoids interact with the glucocorticoid receptor, a type of nuclear receptor that is present inside the cell. When the glucocorticoid binds to the receptor, the receptor changes shape and moves into the cell nucleus, where it regulates the transcription of DNA, affecting the production of various proteins .
Cellular Effects
. Glucocorticoids like Fluocortolone are known to have wide-ranging effects on cells. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, they can suppress the immune response by reducing the production of inflammatory cytokines and chemokines .
Molecular Mechanism
It is known that glucocorticoids like Fluocortolone bind to the glucocorticoid receptor, leading to changes in gene expression . This can result in the activation or inhibition of various enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It is known that the effects of glucocorticoids can change over time, depending on factors such as the stability of the compound, its degradation, and the long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of glucocorticoids can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that glucocorticoids are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that glucocorticoids can be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
It is known that glucocorticoids can be localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
氟可托龙己酸酯可以通过一系列涉及氟可托龙和己酸的化学反应合成。 该过程通常涉及酯化反应,其中氟可托龙在催化剂的存在下与己酸反应生成氟可托龙己酸酯 . 反应条件通常包括控制温度和 pH 值,以确保最佳产率和纯度。
工业生产方法
在工业环境中,氟可托龙己酸酯的生产涉及大规模的酯化过程。 使用高效液相色谱 (HPLC) 和薄层色谱 (TLC) 是最终产品纯化和质量控制的常用方法 . 这些方法确保该化合物符合药物使用的要求。
化学反应分析
反应类型
氟可托龙己酸酯会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气,导致形成氧化产物。
还原: 添加氢气或去除氧气,导致化合物的还原形式。
取代: 用另一个官能团取代一个官能团,通常涉及卤化或羟基化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 经常使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 常用卤化剂如氯或溴,以及羟基化剂如过氧化氢。
形成的主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或烷烃。 取代反应通常会导致氟可托龙己酸酯的卤化或羟基化衍生物 .
相似化合物的比较
类似化合物
氟可托龙: 具有类似抗炎特性的糖皮质激素,但不含己酸酯。
氟可托龙匹伐酯: 氟可托龙的另一种酯,用于类似的治疗目的。
氢化可的松: 具有抗炎作用的天然皮质类固醇。
独特性
氟可托龙己酸酯的独特性在于它与己酸的特定酯化,这会影响其药代动力学特性,例如吸收和作用持续时间。 这使得它特别适用于某些需要延长抗炎作用的外用应用 .
属性
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZRCUIISKRTJL-YTZKRAOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184387 | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-40-2 | |
| Record name | Fluocortolone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone caproate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90893P8662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


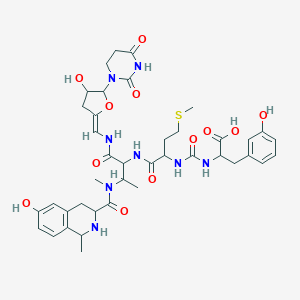
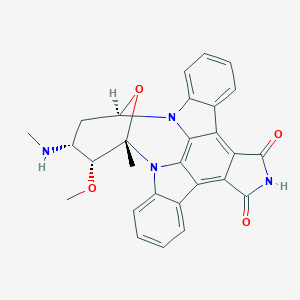
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
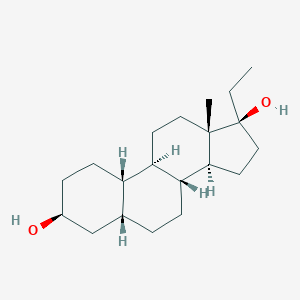
![3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane](/img/structure/B134986.png)
![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
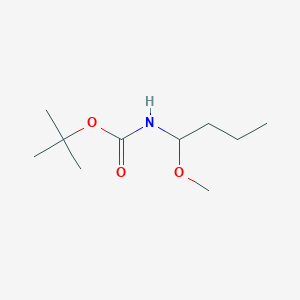

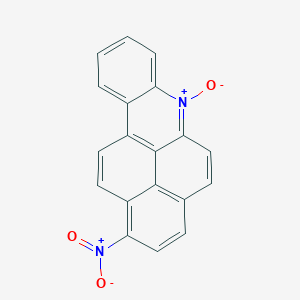
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)

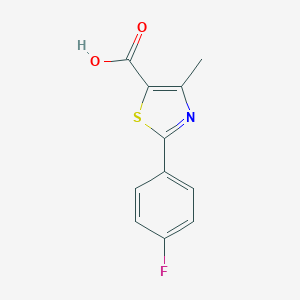
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
